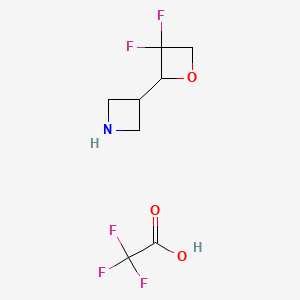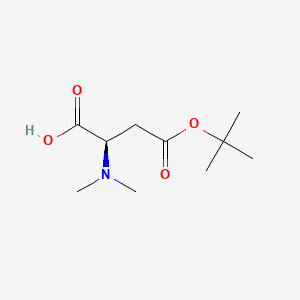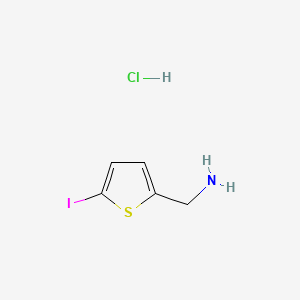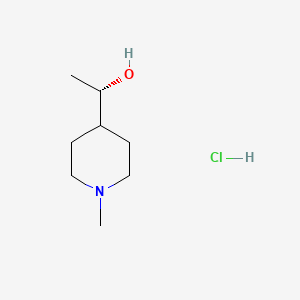
3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-Difluorooxetan-2-yl)azetidine, trifluoroacetic acid (3,3-DFA) is an important synthetic building block in organic chemistry. It is a chiral compound with two enantiomers, (R)-3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid (R-3,3-DFA) and (S)-3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid (S-3,3-DFA). This compound has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Its unique properties, such as its low solubility in water and its ability to form hydrogen bonds, make it a useful and versatile reagent for organic synthesis.
作用机制
The mechanism of action of 3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid is not fully understood. However, it is believed to involve the formation of a hydrogen bond between the trifluoroacetate group and the fluorine atoms of the difluorooxetane ring. This hydrogen bond is thought to be responsible for the reactivity of the compound and its ability to form complexes with metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some antifungal and antibacterial properties. In addition, it has been shown to inhibit the growth of certain cancer cell lines. It is also believed to possess some anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also soluble in common organic solvents and has a low solubility in water, which can make it easier to work with in aqueous solutions. However, it can be difficult to work with in some applications due to its low solubility in water.
未来方向
There are several potential future directions for research on 3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of other bioactive compounds, such as peptides and nucleosides. Another potential direction is to investigate the mechanism of action of this compound and its ability to form complexes with metals. Finally, further research could be done to explore the potential applications of this compound in drug design and development.
合成方法
The synthesis of 3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid has been developed and optimized over the years. One of the most commonly used methods is the reaction of 2-fluoropropanal with trifluoroacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 40-50°C. The reaction is typically complete within one hour and yields the desired product in good yields.
科学研究应用
3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid has been widely used in scientific research. It has been used in the synthesis of a variety of bioactive compounds, such as peptides, steroids, and other small molecules. It has also been used in the synthesis of chiral compounds, such as amino acids and nucleosides. In addition, this compound has been used in the synthesis of metal complexes, such as those containing cobalt or palladium.
属性
IUPAC Name |
3-(3,3-difluorooxetan-2-yl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO.C2HF3O2/c7-6(8)3-10-5(6)4-1-9-2-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYDZNDQKNGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid](/img/structure/B6608096.png)
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)

![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)

![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)

![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)

![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
